![molecular formula C17H18N2O3 B5668597 N-(4-isopropylphenyl)-2-(2-nitrophenyl)acetamide](/img/structure/B5668597.png)
N-(4-isopropylphenyl)-2-(2-nitrophenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(4-isopropylphenyl)-2-(2-nitrophenyl)acetamide-like compounds typically involves multiple steps, including reactions like alkylation, nitration, and acetylation. For example, Sharma et al. (2018) described a synthesis involving the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography. For instance, Jansukra et al. (2021) studied 2-Chloro-N-(2,4-dinitrophenyl) acetamide, revealing intramolecular H-bonding and several intermolecular interactions (Jansukra et al., 2021).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions. For example, the synthesis of N-(4-hydroxyphenyl)acetamide from nitrobenzene, as discussed by Vavasori et al. (2023), involves reductive carbonylation catalyzed by Pd(II)-complexes (Vavasori et al., 2023).
Physical Properties Analysis
The physical properties, such as solvatochromic effects, can be significant for these compounds. Krivoruchka et al. (2004) studied the solvatochromism of N-(4-Methyl-2-nitrophenyl)acetamide, indicating the influence of solvent and temperature on molecular properties (Krivoruchka et al., 2004).
properties
IUPAC Name |
2-(2-nitrophenyl)-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(2)13-7-9-15(10-8-13)18-17(20)11-14-5-3-4-6-16(14)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMMCJKPGXNRRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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